2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 4-fluorophenol with an appropriate acylating agent to form an intermediate, which is then reacted with 2-(4-fluorophenyl)-2-morpholinoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: A precursor in the synthesis of various fluorinated compounds.
4-Fluorophenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is unique due to its specific combination of fluorine atoms and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3/c21-16-3-1-15(2-4-16)19(24-9-11-26-12-10-24)13-23-20(25)14-27-18-7-5-17(22)6-8-18/h1-8,19H,9-14H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMTZYZWVUIEIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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